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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the generation, validation, and
initial characterization of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166)
knockout (KO) mouse models. The protocols outlined below utilize the CRISPR/Cas9 system
for efficient gene editing and detail standard molecular biology techniques for the validation and
analysis of the resulting model.

Introduction to ALCAM

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a 100-105
kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][2] It
mediates cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic
(ALCAM-CDE6) interactions.[3][4] ALCAM is expressed in a wide range of tissues, including the
nervous system, hematopoietic cells, epithelial cells, and endothelial cells, and plays crucial
roles in neurodevelopment, immune responses, and cancer progression.[3] ALCAM knockout
mice are viable and fertile with no gross outward defects, but exhibit subtle phenotypes related
to axon guidance and immune cell function.[3]

Data Presentation: Phenotypic Summary of ALCAM
Knockout Mice
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The following tables summarize quantitative data from studies on ALCAM knockout mice,
providing a baseline for expected phenotypic changes.
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Phenotype Wild-Type ALCAM KO  Percent
Parameter Reference
Category (WT) (-1-) Change
Trabecular
Bone Bone 0.19£0.02 0.27 £0.03 +42% [5]
Fraction
Osteoid
N 54+0.9 93+1.2 +72% [5]
Deposition
Osteoblast
150 + 20 240+ 30 +60% [5]
Number
Bone
Formation 0.13+0.03 0.33+0.05 +152% [5]
Rate
Bone 815+8
_ 45 + 5 N/mm +81% [5]
Stiffness N/mm
Ultimate
20+ 2N 29.8+3N +49% [5]
Force
Serum IgE (in
Immunology food allergy High Attenuated - [6]
model)
T-cell
Proliferation
(in food High Diminished - [7]
allergy
model)
Experimental
Autoimmune
Neurology Encephalomy  Lower More Severe - [819]
elitis (EAE)
Score
CNS- Lower Increased - [8]
infiltrating

Proinflammat
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Experimental Workflow and Signaling Pathways
Experimental Workflow for Generating ALCAM KO Mice

The generation of ALCAM knockout mice using CRISPR/Cas9 technology involves a series of
steps from guide RNA design to the validation of founder mice.
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Caption: Workflow for CRISPR/Cas9-mediated generation of ALCAM knockout mice.

ALCAM Signaling Pathway
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ALCAM mediates cell adhesion and signaling through interactions with CD6 on adjacent cells
and with the actin cytoskeleton within the cell. This interaction is crucial for stabilizing the
immunological synapse and modulating T-cell activation.
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Caption: ALCAM signaling and its interaction with the actin cytoskeleton.

Experimental Protocols
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Generation of ALCAM Knockout Mice using
CRISPRI/Cas9

This protocol outlines the key steps for generating ALCAM knockout mice.
1.1. sgRNA Design and Synthesis:

» Target Selection: Identify a target exon in the mouse Alcam gene (Gene ID: 11658). Early
exons are preferred to ensure a frameshift mutation leads to a non-functional protein.

» SgRNA Design: Use online tools (e.g., CHOPCHOP, Benchling) to design 2-3 sgRNAs
targeting the selected exon. Choose sgRNAs with high on-target scores and minimal
predicted off-target effects. Ensure the target sequence is upstream of a Protospacer
Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

¢ Synthesis: Synthesize the selected sgRNAs.

1.2. Preparation of Cas9 and sgRNA:

o Prepare Cas9 mRNA by in vitro transcription or obtain commercially available Cas9 protein.
o Prepare the sgRNA by in vitro transcription or obtain it commercially.

1.3. Microinjection of Zygotes:

o Harvest fertilized eggs (zygotes) from superovulated female mice.

e Microinject a mixture of Cas9 mRNA/protein and sgRNA into the cytoplasm or pronucleus of
the zygotes.

1.4. Embryo Transfer:
» Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
1.5. Identification of Founder Mice:

e Pups born from the embryo transfer (FO generation) are potential founders.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction and genotyping.

Genotyping of ALCAM Knockout Mice by PCR

This protocol is for identifying mice carrying the desired knockout allele.
2.1. Genomic DNA Extraction:
« |solate genomic DNA from tail biopsies using a commercial kit.
2.2. PCR Primer Design:
o Design three primers for a three-primer PCR reaction:
o Forward Primer (Fwd): Upstream of the sgRNA target site.

o Reverse Primer Wild-Type (Rev-WT): Downstream of the sgRNA target site, spanning the
wild-type sequence.

o Reverse Primer Knockout (Rev-KO): Spanning the deletion or insertion site in the
knockout allele.

o Primer Design Considerations:

[e]

Length: 18-25 nucleotides.[10]

[e]

GC content: 40-60%.[11]

o

Melting temperature (Tm): 58-60°C, with the Tm of primer pairs within 2°C of each other.
[10]

o

Avoid secondary structures and long repeats.[11]

[¢]

Use a tool like Primer-BLAST to check for specificity.

2.3. PCR Amplification:

e Set up a PCR reaction with the genomic DNA and the three primers.
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» PCR Cycling Conditions (Example):
o Initial denaturation: 95°C for 5 minutes.
o 35 cycles of:
» Denaturation: 95°C for 30 seconds.
» Annealing: 58-62°C for 30 seconds (optimize based on primer Tm).
» Extension: 72°C for 30-60 seconds (depending on expected product size).
o Final extension: 72°C for 5 minutes.
2.4. Gel Electrophoresis:
e Run the PCR products on a 1.5-2% agarose gel.
o Expected Results:
o Wild-Type (+/+): One band corresponding to the Fwd and Rev-WT primers.

o Heterozygous (+/-): Two bands, one from the wild-type allele and one from the knockout
allele (Fwd and Rev-KO).

o Homozygous Knockout (-/-): One band corresponding to the Fwd and Rev-KO primers.
2.5. Sanger Sequencing:

» Purify the PCR product from the potential knockout band and send it for Sanger sequencing
to confirm the exact mutation (insertion/deletion).

Validation of ALCAM Knockout by Western Blot

This protocol confirms the absence of ALCAM protein in knockout mice.

3.1. Protein Lysate Preparation:
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e Homogenize tissues (e.g., brain, spleen) from wild-type, heterozygous, and homozygous
knockout mice in RIPA buffer containing protease inhibitors.

o Determine protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Transfer:

o Separate 20-30 g of protein per lane on a 4-12% SDS-PAGE gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3.3. Immunoblotting:

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody: Incubate the membrane with a primary antibody against ALCAM overnight
at 4°C.

o Recommended Dilution: 1:1000 - 1:50000, depending on the antibody.[12]

e Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein
bands.

3.4. Expected Results:

o Aband at approximately 100-105 kDa should be present in the wild-type and heterozygous
samples, corresponding to ALCAM protein.[1][2]

o This band should be absent or significantly reduced in the homozygous knockout samples.

e Use a loading control (e.g., B-actin, GAPDH) to ensure equal protein loading.
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Validation of ALCAM Knockout by
Immunohistochemistry (IHC)

This protocol visualizes the absence of ALCAM protein in tissue sections.

4.1. Tissue Preparation:

o Perfuse mice with 4% paraformaldehyde (PFA) and collect tissues of interest.
» Post-fix tissues in 4% PFA overnight, then process for paraffin embedding.

e Cut 5-10 um thick sections.

4.2. Staining:

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a
graded ethanol series.

o Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH
6.0).

» Blocking: Block endogenous peroxidase activity with 3% H202 and block non-specific
binding with a blocking serum.

e Primary Antibody: Incubate sections with the primary ALCAM antibody overnight at 4°C.
o Recommended Dilution: 1:500 - 1:2000.[12]

e Secondary Antibody and Detection: Use a biotinylated secondary antibody and an avidin-
biotin-peroxidase complex (ABC) system, followed by a DAB substrate for color
development.

o Counterstain: Counterstain with hematoxylin.
4.3. Imaging:

o Dehydrate, clear, and mount the slides.
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» Image the sections using a bright-field microscope.

4.4. Expected Results:

» Positive staining for ALCAM should be observed in the tissues of wild-type mice in expected
locations (e.g., neuronal processes, endothelial cells).

» This staining should be absent in the tissues of homozygous knockout mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Generating ALCAM Knockout Mouse Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037511#generating-alcam-knockout-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b037511#generating-alcam-knockout-mouse-models
https://www.benchchem.com/product/b037511#generating-alcam-knockout-mouse-models
https://www.benchchem.com/product/b037511#generating-alcam-knockout-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b037511?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

